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Compound of Interest

Compound Name: 2-(1,1-Difluoroethyl)pyridine

Cat. No.: B053221 Get Quote

An In-Depth Technical Guide to 2-(1,1-Difluoroethyl)pyridine

This guide provides a comprehensive technical overview of 2-(1,1-difluoroethyl)pyridine, a

fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry

and drug discovery. We will delve into its fundamental properties, synthesis, characterization,

reactivity, and applications, offering field-proven insights for professionals in the field.

Core Molecular Profile
2-(1,1-Difluoroethyl)pyridine is a pyridine derivative where the hydrogen atoms on the alpha-

carbon of an ethyl substituent at the 2-position have been replaced by fluorine. This specific

substitution imparts unique electronic properties that are highly valued in modern drug design.

Molecular Formula and Weight
The chemical identity of this compound is established by its molecular formula and weight.

Molecular Formula: C₇H₇F₂N[1][2][3]

Molecular Weight: 143.13 g/mol [2][3]

Exact Mass: 143.054656 g/mol [1]

These fundamental values are the bedrock for all stoichiometric calculations and analytical

interpretations involving this molecule.
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Physicochemical and Spectroscopic Properties
Understanding the physical and spectral characteristics of 2-(1,1-difluoroethyl)pyridine is

essential for its purification, handling, and structural confirmation. The introduction of the gem-

difluoro group significantly influences these properties compared to its non-fluorinated

analogue, 2-ethylpyridine.

Table of Physicochemical Properties
Property Value Source

Boiling Point 158.2 ± 30.0 °C (Predicted) [3]

Density 1.124 ± 0.06 g/cm³ (Predicted) [3]

pKa 3.21 ± 0.12 (Predicted) [3]

Note: The properties listed are predicted values and should be used as a guideline.

Experimental verification is recommended.

The electron-withdrawing nature of the two fluorine atoms reduces the basicity of the pyridine

nitrogen, resulting in a lower pKa compared to unsubstituted pyridine (pKa ≈ 5.2).

Spectroscopic Characterization
Structural elucidation relies on standard analytical techniques.

Mass Spectrometry (MS): The compound has been analyzed by GC-MS. The mass

spectrum is crucial for confirming the molecular weight and identifying characteristic

fragmentation patterns.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR data for 2-(1,1-
difluoroethyl)pyridine is publicly available.[1] The carbon of the CF₂ group exhibits a

characteristic triplet due to coupling with the two fluorine atoms, a key signature for structural

confirmation. The chemical shifts of the pyridine ring carbons are also influenced by the

electron-withdrawing substituent.[4]

Synthesis and Manufacturing
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The most direct and widely recognized method for synthesizing geminal difluoroalkanes is the

deoxofluorination of a corresponding ketone. For 2-(1,1-difluoroethyl)pyridine, the logical

precursor is 2-acetylpyridine.

Key Reagents and Rationale
Diethylaminosulfur Trifluoride (DAST) is a preferred reagent for this transformation.[5]

Expertise & Experience: DAST is favored over harsher reagents like sulfur tetrafluoride (SF₄)

because it is a liquid that can be used in standard glassware at moderate temperatures and

atmospheric pressure.[5][6] This makes the procedure more accessible and safer for

laboratory-scale synthesis. It is particularly effective for converting ketones to geminal

difluorides.[5]

Trustworthiness: The reaction mechanism is well-understood and predictable. DAST

converts the ketone into an intermediate that readily undergoes nucleophilic substitution by

fluoride, ensuring the formation of the desired C-F bonds at the same carbon atom.

Experimental Protocol: Synthesis via Deoxofluorination
Preparation: In a fume hood, a dry, inert-atmosphere reaction flask (e.g., Schlenk flask) is

charged with the starting material, 2-acetylpyridine.

Solvation: An anhydrous, non-protic solvent such as dichloromethane (DCM) or chloroform is

added to dissolve the ketone.

Cooling: The reaction vessel is cooled to a low temperature, typically -78 °C, using a dry

ice/acetone bath. This is critical to control the exothermic reaction and minimize side-product

formation.

Reagent Addition: Diethylaminosulfur trifluoride (DAST) is added dropwise to the stirred

solution. The slow addition rate is a crucial safety and selectivity measure.

Reaction: The mixture is allowed to stir at -78 °C and then warm slowly to room temperature

over several hours to ensure the reaction proceeds to completion.

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous

solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproducts.
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Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted

with additional solvent. The combined organic layers are dried over an anhydrous salt (e.g.,

MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is

then purified, typically by flash column chromatography on silica gel.

Synthesis Workflow Diagram

Starting Material Reagents & Conditions

Process

Final Product

2-Acetylpyridine

Deoxofluorination

1. Diethylaminosulfur Trifluoride (DAST)
2. Anhydrous CH₂Cl₂

3. -78 °C to Room Temp.

Reaction

2-(1,1-Difluoroethyl)pyridine

Click to download full resolution via product page

Caption: Synthesis workflow for 2-(1,1-Difluoroethyl)pyridine.

Reactivity and Applications in Drug Development
The incorporation of fluorine is a cornerstone strategy in modern medicinal chemistry, used to

modulate a molecule's pharmacokinetic and pharmacodynamic properties.[7]

Chemical Reactivity
The 2-(1,1-difluoroethyl) group is strongly electron-withdrawing. This has two primary

consequences for the molecule's reactivity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b053221?utm_src=pdf-body-img
https://www.benchchem.com/product/b053221?utm_src=pdf-body
https://www.kishida.co.jp/product/catalog/msds/id/10613/code/240-65515e.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pyridine Ring Deactivation: The pyridine ring is rendered less susceptible to electrophilic

aromatic substitution.

Increased Susceptibility to Nucleophilic Attack: The ring becomes more electron-deficient,

making it a better target for nucleophilic aromatic substitution, particularly at the 4- and 6-

positions. The fluorine atoms themselves are generally stable and do not participate in

reactions under typical synthetic conditions.

Role in Medicinal Chemistry
The 1,1-difluoroethyl moiety is a valuable building block for several reasons:

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Replacing a

metabolically labile C-H bond with a C-F bond can block oxidative metabolism at that

position, thereby increasing the half-life of a drug candidate.

Modulation of Lipophilicity: Fluorine substitution increases a molecule's lipophilicity, which

can enhance its ability to cross cell membranes and improve oral bioavailability.

Bioisosterism: The difluoromethyl group (CF₂H) is considered a lipophilic bioisostere of a

hydroxyl or thiol group.[8] Similarly, the CF₂ group can act as a bioisostere for a carbonyl

group or ether linkage, allowing chemists to fine-tune binding interactions with biological

targets like enzymes and receptors.

While specific drugs containing the 2-(1,1-difluoroethyl)pyridine moiety are not prominently

listed in publicly available databases, this structural motif is representative of a class of

compounds actively explored in drug discovery programs targeting a wide range of diseases.

Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-(1,1-difluoroethyl)pyridine is not widely

available, data from closely related fluorinated pyridines and substituted pyridines can provide

authoritative guidance.[9][10][11]

Hazard Identification
Based on analogous compounds, 2-(1,1-difluoroethyl)pyridine should be handled as a

potentially hazardous substance with the following warnings:
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H302: Harmful if swallowed.

H315: Causes skin irritation.[9][10][12]

H319: Causes serious eye irritation.[9][10][12]

H335: May cause respiratory irritation.[9][10][12]

Handling and Personal Protective Equipment (PPE)
Ventilation: Always handle this compound in a well-ventilated area, preferably within a

chemical fume hood.[12]

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).[10]

Eye Protection: Use safety glasses with side shields or chemical goggles.[10]

Personal Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking

in the work area.[13]

Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from

incompatible materials such as strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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